molecular formula C11H15FN2O2 B1311626 tert-Butyl (2-amino-6-fluorophenyl)carbamate CAS No. 954239-11-3

tert-Butyl (2-amino-6-fluorophenyl)carbamate

Numéro de catalogue: B1311626
Numéro CAS: 954239-11-3
Poids moléculaire: 226.25 g/mol
Clé InChI: KKTBITIKAFIQJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl (2-amino-6-fluorophenyl)carbamate (CAS 954239-11-3) is a fluorinated aniline derivative of significant value in medicinal chemistry and organic synthesis. Its molecular formula is C11H15FN2O2, with a molecular weight of 226.25 g/mol . This compound serves as a versatile building block or synthon for the construction of more complex molecules, particularly in drug discovery programs. The presence of both a protected amine (Boc group) and a primary aromatic amine on a fluorinated phenyl ring allows for selective and sequential functionalization, making it a crucial intermediate for generating compound libraries . The carbamate group, especially the tert-butyloxycarbonyl (Boc) moiety, is a cornerstone in modern drug discovery due to its role as a protecting group for amines and its presence in many active pharmaceutical ingredients . Compounds featuring carbamate groups are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond, which makes them valuable as amide bond surrogates . Research into related structures highlights the application of such fluorinated carbamate intermediates in the synthesis of potential therapeutics, including multitarget-directed ligands (MTDLs) for investigating cognitive disorders and novel soluble epoxide hydrolase (sEH) inhibitors explored as potential non-opioid analgesics . For handling and storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and at room temperature to ensure its stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

tert-butyl N-(2-amino-6-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTBITIKAFIQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-11-3
Record name 954239-11-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Detailed Reaction Conditions and Yields

Parameter Typical Conditions Notes
Starting Material 2-amino-6-fluoroaniline Purity > 98% preferred
Carbamoylating Agent tert-Butyl chloroformate (1.1 equiv) Slight excess to drive reaction
Base Triethylamine (1.2 equiv) Neutralizes HCl byproduct
Solvent Dichloromethane (DCM) or THF Dry, anhydrous preferred
Temperature 0 to 25 °C Cooling may be required to control exotherm
Reaction Time 1 to 4 hours Monitored by TLC or HPLC
Work-up Aqueous extraction, drying over MgSO4 Followed by solvent evaporation
Purification Recrystallization or silica gel chromatography Yields typically 70-90%

Research Findings and Optimization

  • Reaction Efficiency: The use of triethylamine as a base and DCM as solvent at room temperature provides a good balance between reaction rate and selectivity, minimizing side reactions such as over-carbamoylation or hydrolysis.
  • Purity: The product is often obtained as a white crystalline solid with high purity (>95%) after recrystallization.
  • Scale-up: Industrial synthesis may employ continuous flow reactors to improve heat management and reproducibility, enhancing yield and purity.
  • Alternative Bases: Sodium carbonate or bicarbonate can be used as milder bases, especially in aqueous-organic biphasic systems, but may require longer reaction times.

Comparative Table of Preparation Methods

Method Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Boc-Cl with Triethylamine Boc-Cl, Et3N, DCM, RT Fast, high yield, simple work-up Requires dry solvents 80-90
Boc Anhydride with DMAP Boc2O, DMAP catalyst, THF, RT Mild conditions, catalytic amount Longer reaction time 75-85
Boc-Cl with Sodium Carbonate Boc-Cl, Na2CO3, biphasic solvent, RT Environmentally friendly base Slower reaction, possible emulsions 70-80

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl (2-amino-6-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted carbamates or amides.

    Oxidation Reactions: Formation of nitro or nitroso derivatives.

    Reduction Reactions: Formation of primary or secondary amines.

    Deprotection Reactions: Formation of the free amine.

Mécanisme D'action

The mechanism of action of tert-Butyl (2-amino-6-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in enzyme conformation and activity, thereby affecting biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below highlights key differences between tert-Butyl (2-amino-6-fluorophenyl)carbamate and its analogs:

Compound Name Substituents/Aromatic System Molecular Formula Molecular Weight Key Structural Differences
This compound 2-amino, 6-F on phenyl C₁₁H₁₅FN₂O₂ ~238.25 (calc.) Reference compound; fluorinated phenyl core
tert-Butyl (2-amino-6-methoxyphenyl)carbamate 2-amino, 6-OMe on phenyl C₁₂H₁₈N₂O₃ 238.28 Methoxy substituent enhances lipophilicity
tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate 2,6-diF, 4-CHO on phenyl C₁₂H₁₃F₂NO₃ ~269.24 (calc.) Difluoro and formyl groups increase reactivity
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine ring, methyl linkage C₁₁H₁₇N₃O₂ 239.27 Pyridine heterocycle alters electronic profile
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate Indole ring, ethyl linker C₁₆H₂₀FN₂O₂ 297.34 Indole moiety confers planarity and CNS-targeting potential

Notes:

  • Fluorine substituents (as in the target compound) improve metabolic stability and membrane permeability compared to methoxy groups .
  • Pyridine and indole derivatives exhibit distinct electronic properties, influencing binding affinity in drug-receptor interactions .
Target Compound and Analogs:
  • This compound: Likely synthesized via Boc protection of 2-amino-6-fluoroaniline, analogous to methods in (e.g., SNAr reactions or Pd-catalyzed couplings) .
  • tert-Butyl (2-amino-6-methoxyphenyl)carbamate: Prepared similarly, with methoxy introduction via nucleophilic substitution or directed ortho-metalation .
  • Indole Derivatives () : Synthesized via alkylation of indole-3-ethylamine followed by Boc protection, highlighting the role of steric effects in carbamate formation .
Key Contrasts:
  • Difluoro analogs () require regioselective fluorination, often using HF-pyridine or DAST reagents .
  • Pyridine-based carbamates () involve transition-metal catalysis (e.g., Pd for C–N coupling), which is costlier but offers higher yields .

Critical Analysis of Research Findings

  • Contradictions : While fluorine generally increases stability, over-substitution (e.g., 2,6-difluoro in ) may reduce solubility, complicating formulation .
  • Gaps in Data : Direct pharmacological data for the target compound is absent; inferences rely on analogs. Further studies on its metabolic pathways are needed.

Activité Biologique

tert-Butyl (2-amino-6-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11H14FN3O2
  • Molecular Weight : 239.25 g/mol
  • Functional Groups : Carbamate, amino, and fluorophenyl moieties.

This unique combination of functional groups contributes to its biological activity by enabling interactions with various biological targets.

The primary mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound acts as an inhibitor or modulator of several enzymatic pathways. It can bind to active sites or allosteric sites on enzymes, leading to conformational changes that alter enzyme activity. This property is particularly relevant in the context of cancer therapy, where it may inhibit enzymes involved in tumor growth and progression.
  • Receptor Interaction : Research suggests that the compound may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and survival.

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer treatment:

  • KRAS Mutations : The compound has shown promise as a therapeutic agent targeting KRAS mutations, which are prevalent in various cancers. Its ability to inhibit pathways associated with these mutations suggests a role in reducing tumor viability.
  • Histone Deacetylase Inhibition : It has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression. Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .

Other Therapeutic Applications

The compound's biological activity extends beyond oncology:

  • Metabolic Disorders : It has potential applications in treating metabolic disorders such as obesity and diabetes by improving insulin sensitivity and protecting pancreatic beta-cells .
  • Neurological Disorders : The compound may also be beneficial for cognitive function enhancement and treating neurodegenerative diseases, possibly through modulation of signaling pathways involved in memory formation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Cancer therapyDemonstrated efficacy against KRAS-mutant tumors, inhibiting growth and inducing apoptosis.
HDAC inhibitionShowed significant inhibition of HDAC activity, leading to increased acetylation of histones and altered gene expression profiles.
Metabolic effectsImproved insulin resistance in preclinical models, suggesting utility in diabetes management.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-amino-6-fluorophenyl)carbamate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection of the amine group. A common approach involves reacting 2-amino-6-fluorophenol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF or DCM. Yield optimization requires strict control of moisture, stoichiometric ratios (1:1.2 amine:Boc anhydride), and reaction temperature (0–25°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
  • Key Parameters :

ParameterOptimal Condition
SolventTHF or DCM (anhydrous)
BaseTriethylamine (1.5 eq)
Temperature0°C → RT (gradual)
PurificationHexane:EtOAc (3:1 → 1:1)

Q. How can NMR and mass spectrometry be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Expect signals for tert-butyl protons (1.3–1.4 ppm, singlet), aromatic protons (6.5–7.5 ppm with coupling patterns reflecting fluorine proximity), and NH groups (broad peaks at 5–6 ppm).
  • ¹³C NMR : tert-butyl carbon (~28 ppm), carbamate carbonyl (~155 ppm), and aromatic carbons (split due to fluorine coupling).
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₄FN₂O₂: 237.1041).
    • Validation : Compare spectral data with structurally analogous carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate ).

Advanced Research Questions

Q. What computational tools are recommended for analyzing the crystal structure of this compound?

  • Methodology : Use SHELX software (SHELXS for structure solution, SHELXL for refinement) to process X-ray diffraction data. Mercury (CCDC) can visualize hydrogen bonding and π-stacking interactions. For enantiomeric resolution, assign absolute configuration via Flack parameter refinement in SHELXL .
  • Critical Analysis :

SoftwareApplication
SHELXStructure solution/refinement
MercuryVisualization & interaction analysis
Olex2Integration with SHELX workflows

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR) be resolved for fluorinated carbamates?

  • Methodology : Fluorine’s strong electronegativity induces splitting in adjacent protons and carbons. Use 2D NMR (¹H-¹³C HSQC, ¹H-¹⁹F coupling analysis) to assign signals. For ambiguous cases, compare with DFT-calculated chemical shifts (Gaussian or ORCA software) .
  • Example : In tert-butyl (5-fluoro-4-hydroxypyrimidinyl)carbamate, fluorine coupling splits aromatic protons into doublets of doublets (δ ~8.2 ppm, J = 8–12 Hz) .

Q. What strategies mitigate decomposition during long-term storage of tert-butyl carbamates?

  • Methodology : Store under inert atmosphere (argon) at –20°C in amber vials. Avoid exposure to acids/bases (e.g., silica gel can catalyze hydrolysis). Monitor purity via HPLC (C18 column, acetonitrile/water gradient). Stability studies show tert-butyl carbamates degrade <5% over 6 months under optimal conditions .

Safety and Handling

Q. What preliminary toxicity assays are recommended for tert-butyl carbamate derivatives?

  • Methodology : Conduct Ames test (bacterial reverse mutation) for mutagenicity and acute toxicity studies (OECD 423) in rodents. For analogs like tert-butyl (4-bromophenyl)carbamate, LD₅₀ values >2000 mg/kg (oral) suggest low acute toxicity, but chronic effects require further profiling .

Q. How should accidental exposure to tert-butyl carbamates be managed in laboratory settings?

  • Protocol :

  • Skin Contact : Wash with soap/water for 15 min; remove contaminated clothing.
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Eye Exposure : Rinse with saline for 20 min; consult ophthalmologist.
    • PPE : Use nitrile gloves, lab coat, and OV/AG-P99 respirators during synthesis .

Data Contradiction and Reproducibility

Q. How to address inconsistent melting points in synthesized batches of this compound?

  • Troubleshooting :

  • Impurity Analysis : Check by TLC (Rf ~0.4 in 1:1 hexane:EtOAc) and HPLC. Residual solvents (DCM, THF) may depress melting points.
  • Crystallization : Recrystallize from EtOAc/hexane to isolate pure product. Reported mp ranges: 103–106°C for tert-butyl (4-bromophenyl)carbamate .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.